molecular formula C29H14N2O5 B1668950 Vat Red 10 CAS No. 2379-79-5

Vat Red 10

Cat. No. B1668950
CAS RN: 2379-79-5
M. Wt: 470.4 g/mol
InChI Key: RHEVAQGXLUQWBM-UHFFFAOYSA-N
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Description

Vat Red 10, also known as Cibanone Red 2B, is a dye used in the textile industry . It is a deep red powder that is insoluble in water .


Synthesis Analysis

Vat Red 10 is synthesized through the condensation of 1-Nitro-2-anthraquinonecarbonyl chloride and 2-Amino-3-hydroxyanthracene-9,10-dione, followed by a closed loop into thiazole, and then nitro reduction .


Molecular Structure Analysis

The molecular formula of Vat Red 10 is C29H14N2O5 . Its molecular weight is 470.43 .


Chemical Reactions Analysis

Vat dyes, including Vat Red 10, require a reducing agent to solubilize them. The most common reducing agent is sodium dithionite (Na2S2O4), which converts the dye to its soluble “leuco” form .


Physical And Chemical Properties Analysis

Vat Red 10 is a deep red powder that is insoluble in water . In strong sulfuric acid, it appears light yellow, but turns red when diluted . Alkaline reduction results in a dark brown color body hidden; Acid reduction results in a red light brown color body hidden .

properties

IUPAC Name

2-(1-amino-9,10-dioxoanthracen-2-yl)naphtho[2,3-f][1,3]benzoxazole-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H14N2O5/c30-24-18(10-9-17-23(24)28(35)16-8-4-3-7-15(16)25(17)32)29-31-21-11-19-20(12-22(21)36-29)27(34)14-6-2-1-5-13(14)26(19)33/h1-12H,30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEVAQGXLUQWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C4=NC5=C(O4)C=C6C(=C5)C(=O)C7=CC=CC=C7C6=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062359
Record name Anthra[2,3-d]oxazole-5,10-dione, 2-(1-amino-9,10-dihydro-9,10-dioxo-2-anthracenyl)-
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Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vat Red 10

CAS RN

2379-79-5
Record name Vat Red 10
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Record name C.I. 67000
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Record name Vat Red 10
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Record name Anthra[2,3-d]oxazole-5,10-dione, 2-(1-amino-9,10-dihydro-9,10-dioxo-2-anthracenyl)-
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Record name Anthra[2,3-d]oxazole-5,10-dione, 2-(1-amino-9,10-dihydro-9,10-dioxo-2-anthracenyl)-
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Record name 2-(1-aminoanthraquinon-2-yl)anthra[2,3-d]oxazole-5,10-dione
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Record name VAT RED 10
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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